Pyrrolidin-2-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNJUAVDAZWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897460 | |
| Record name | 2-Pyrrolidinemethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-63-5, 23356-96-9 | |
| Record name | Prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Prolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolinol, (S)- | |
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| Record name | 498-63-5 | |
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| Record name | 2-Pyrrolidinemethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(pyrrolidin-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINOL, (±)- | |
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Significance of Pyrrolidin 2 Ylmethanol As a Chiral Amino Alcohol in Synthetic Chemistry
The utility of pyrrolidin-2-ylmethanol (B129387) in synthetic chemistry is deeply rooted in its chiral nature. It serves as a fundamental chiral intermediate for the synthesis of a wide array of complex organic molecules, including pharmacologically active compounds and agrochemicals. evitachem.comatomfair.comgoogle.com Its pyrrolidine (B122466) framework is a common feature in many drugs approved by the U.S. FDA, making its derivatives valuable targets for drug discovery. researchgate.net
This compound is extensively used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. sigmaaldrich.com Furthermore, it is a key precursor for the development of more complex chiral ligands, which are used to control the stereochemical outcome of metal-catalyzed reactions. sigmaaldrich.comresearchgate.netthieme-connect.com These ligands are crucial in asymmetric catalysis for reactions such as enantioselective carbon-carbon bond formation. atomfair.com For instance, derivatives of this compound are employed as organocatalysts in aldol (B89426) and Michael addition reactions. atomfair.com
A notable application is in the enantioselective addition of dialkylzincs to aldehydes, a powerful method for producing chiral secondary alcohols. capes.gov.brscirp.org The compound and its derivatives, such as (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol, act as highly effective chiral catalysts in these transformations. capes.gov.br Moreover, this compound is the foundational starting material for preparing Corey-Bakshi-Shibata (CBS) catalysts, which are renowned for their utility in the enantioselective reduction of ketones. wikipedia.orgwikipedia.org The synthesis of P-stereogenic pincer complexes, another class of important catalysts, can also start from (S)-diphenyl(pyrrolidin-2-yl)methanol, a direct derivative. scispace.comrsc.org
The research findings below highlight the catalytic applications of this compound derivatives.
| Catalyst/Ligand Derived from this compound | Type of Asymmetric Reaction | Key Finding | Reference |
|---|---|---|---|
| (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) | Diastereo- and enantioselective addition of dialkylzinc reagents to aldehydes | Produces optically active alcohols with two chiral centers in good to high enantiomeric excesses. capes.gov.br | capes.gov.br |
| (R)-diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) | Diastereoselective alkenylation of chiral aldehydes | Used for the synthesis of protected D-erythro-(2S,3R)-sphingosine. rsc.org | rsc.org |
| (S)-diphenyl(pyrrolidin-2-yl)methanol | Organocatalysis | Used in the asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. au.dk | au.dk |
| (S)-diphenyl(pyrrolidin-2-yl)methanol | Synthesis of P-stereogenic pincer-Pd complexes | Serves as the chiral source in a one-pot synthesis of these advanced catalysts. scispace.comrsc.org | scispace.comrsc.org |
Stereochemical Considerations and Enantiomeric Forms of Pyrrolidin 2 Ylmethanol
Stereoselective Synthesis of this compound from Cyclic Precursors
The use of readily available chiral cyclic precursors, such as the amino acid proline, is a dominant strategy for synthesizing this compound and its derivatives. mdpi.comnih.gov This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically pure target molecules. mdpi.com
Reduction of Proline and its Derivatives
The most direct and widely utilized method for preparing (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol, is the reduction of L-proline or its ester derivatives. mdpi.comresearchgate.net This transformation is typically achieved using powerful reducing agents that can convert a carboxylic acid or ester functional group into a primary alcohol.
Commonly employed reducing agents for this purpose include Lithium aluminum hydride (LiAlH₄) and, to a lesser extent, Lithium borohydride (B1222165) (LiBH₄). mdpi.comresearchgate.net The reaction with LiAlH₄ is a mainstay for this synthesis. mdpi.com For example, (S)-prolinol, a key starting material for many drugs, is frequently prepared via the reduction of proline with LiAlH₄. mdpi.com This intermediate is subsequently used in the synthesis of pharmaceuticals like Avanafil, which is used to treat erectile dysfunction. mdpi.com High-pressure hydrogenation using a Ruthenium-on-carbon (Ru/C) catalyst in the presence of an acid like phosphoric acid has also been reported as a method to reduce L-proline directly to L-prolinol. google.com
| Precursor | Reducing Agent/Catalyst | Product | Notable Application |
| L-Proline | LiAlH₄ or LiBH₄ | (S)-Pyrrolidin-2-ylmethanol ((S)-Prolinol) | Synthesis of Avanafil mdpi.comresearchgate.net |
| L-Proline | 5% Ru/C, Phosphoric Acid, High Pressure | L-Prolinol | Direct reduction method google.com |
Reduction of Pyrrolidine-2-carboxamide
Pyrrolidine-2-carboxamide serves as another valuable cyclic precursor. Its amide functional group can be reduced to an amine, yielding pyrrolidin-2-ylmethanamine (B1209507) derivatives. Lithium aluminum hydride is an effective reagent for this reduction, and the method is applicable to both S- and R-isomers while preserving their optical purity. mdpi.com This reaction is a key step in the multi-step synthesis of Raclopride, a selective dopamine (B1211576) antagonist used in positron emission tomography (PET) studies. mdpi.com
Reductive Opening of Piperazine (B1678402) Rings
A less common but effective strategy involves the reductive ring-opening of a piperazine derivative. mdpi.comnih.gov In a specific example, the reductive opening of the piperazine ring of a bicyclic compound was accomplished in an autoclave under a hydrogen atmosphere. mdpi.comresearchgate.net This reaction, catalyzed by Ruthenium, successfully yielded (S)-pyrrolidin-2-ylmethanol (prolinol) with a 67% yield. mdpi.comresearchgate.net
Stereoselective Synthesis of this compound Derivatives from Acyclic Precursors
While syntheses from cyclic precursors are more common, the formation of the pyrrolidine skeleton from acyclic starting materials provides an alternative and versatile approach. mdpi.comnih.gov These methods involve cyclization reactions that construct the five-membered ring. nih.govmdpi.com
Cyclization Strategies for Pyrrolidine Skeleton Formation
A variety of cyclization strategies have been developed to construct the pyrrolidine ring from open-chain molecules. These methods are often designed to be stereoselective, establishing the desired configuration at the chiral centers of the newly formed ring.
Intramolecular Cyclization: One approach involves the intramolecular cyclization of an aminoaldehyde, which can be generated in situ via ozonolysis of a cyclic precursor like oxazine, to form the pyrrolidine ring. mdpi.com Another strategy is the cyclization of an acyclic alcohol using sodium hydride (NaH) in dimethylformamide (DMF). mdpi.com Domino intermolecular and intramolecular S_N2 cyclizations have also been employed to build fused pyrrolidine ring systems. jst.go.jp
[3+2] Cycloaddition: The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a powerful and widely investigated method for creating a diverse range of substituted pyrrolidines with excellent stereoselectivity. osaka-u.ac.jpmdpi.com
Intramolecular Heck Reaction: A concise route to (4S-phenylpyrrolidin-2R-yl)methanol has been developed using a stereoselective intramolecular Heck reaction of a chiral 2,5-dihydropyrrole precursor. acs.orgnih.govacs.org This cyclization is a key step in assembling the functionalized pyrrolidine scaffold. acs.org
Alkene Iodocyclization: Highly substituted α-alkenyl-α-aminoesters can undergo smooth 5-endo iodocyclizations to produce highly substituted proline derivatives with good to excellent yields. organic-chemistry.org
Alkene Hydroamination: Intramolecular hydroamination of unsaturated carbon-carbon bonds is another recognized method for efficiently constructing pyrrolidine rings. osaka-u.ac.jp
Preparation of Advanced this compound Derivatives
Building upon the fundamental this compound structure, more complex and advanced derivatives are synthesized for specific applications, particularly in medicinal chemistry. These syntheses often involve multiple steps and sophisticated chemical transformations.
Synthesis via Weinreb Amide: A scalable process for preparing chiral pyrrolidin-2-yl-methanol derivatives involves transforming a protected pyrrolidine carboxylic acid into a Weinreb amide (a carbamoyl (B1232498) pyrrolidine derivative). google.comwipo.int This intermediate is then reacted with a Grignard reagent to form an aroyl pyrrolidine derivative. google.comwipo.int Subsequent deprotection and hydrogenation yield the final chiral product. google.comwipo.int This method is valuable for creating versatile building blocks for pharmacologically active compounds. wipo.int
Synthesis of a Pasireotide Precursor: The synthesis of a derivative used to produce the cyclic hexapeptide Pasireotide involves reacting a protected pyrrolidine with Boc-diaminoethane in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov This reaction is part of a series of steps leading to a key precursor of the drug. mdpi.com
Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol: This advanced derivative is synthesized via the double reduction of a cyclic sulfonamide precursor. acs.orgnih.govacs.org The process starts from 4-hydroxy-L-proline and features a stereoselective intramolecular Heck cyclization followed by the reduction of both the sulfonamide group and the aromatic ring. acs.orgnih.govacs.org
The following table summarizes the synthetic approaches for some advanced derivatives:
| Derivative | Key Synthetic Strategy | Precursor(s) |
| Chiral aryl-substituted pyrrolidin-2-yl-methanols | Weinreb amide formation, Grignard reaction, Hydrogenation | N-protected pyrrolidine carboxylic acid, N,O-dialkylhydroxylamine, Grignard reagent google.comwipo.int |
| Pasireotide Precursor | Amidation | Protected pyrrolidine, Boc-diaminoethane mdpi.comnih.gov |
| (4S-Phenylpyrrolidin-2R-yl)methanol | Intramolecular Heck reaction, Double reduction of cyclic sulfonamide | anti-4-hydroxy-L-proline acs.org |
Synthesis of Diarylprolinol Derivatives
Diarylprolinol derivatives, a key class of organocatalysts, are distinguished by the presence of two aryl groups on the carbinol carbon. core.ac.uk Their synthesis is a focal point of many research endeavors. sioc-journal.cnacs.org
A prevalent and direct method for synthesizing diarylprolinol derivatives involves the double addition of a Grignard reagent to an N-protected proline ester. nih.gov This one-pot reaction is advantageous for its simplicity and efficiency. The general scheme starts with an N-protected proline ester, which is treated with an excess of an aryl magnesium halide (Grignard reagent). The Grignard reagent adds to the ester carbonyl group twice, first forming a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com Subsequent deprotection of the nitrogen atom furnishes the diarylprolinol.
A typical procedure involves the use of an N-Boc-L-proline methyl ester and an arylmagnesium bromide. The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity.
Table 1: Examples of Diarylprolinol Derivatives Synthesized via Double Grignard Addition
| N-Protecting Group | Proline Ester | Grignard Reagent | Diarylprolinol Product | Reference |
| Boc | Methyl | Phenylmagnesium bromide | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | nih.gov |
| Cbz | Ethyl | 4-Methoxyphenylmagnesium bromide | (S)-α,α-Bis(4-methoxyphenyl)-2-pyrrolidinemethanol | acs.org |
| Boc | tert-Butyl | 3,5-Dimethylphenylmagnesium bromide | (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | nih.gov |
This approach allows for the introduction of a wide variety of aryl groups, enabling the fine-tuning of the steric and electronic properties of the resulting catalyst. nih.gov
Multi-step syntheses offer greater control and are often necessary for the preparation of more complex or unsymmetrically substituted diarylprolinol derivatives. These strategies rely heavily on the use of protecting groups to mask reactive functional groups and direct the course of the reaction. utdallas.edu
A common multi-step approach begins with the reduction of an N-protected proline to the corresponding N-protected prolinol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.govresearchgate.net The resulting alcohol is then oxidized to the aldehyde, for instance, using a Swern or Dess-Martin periodinane oxidation. This aldehyde can then be reacted with a first Grignard reagent to introduce one aryl group. Subsequent oxidation of the resulting secondary alcohol to a ketone, followed by the addition of a second, different Grignard reagent, allows for the synthesis of diarylprolinols with two distinct aryl substituents.
Protecting groups for the pyrrolidine nitrogen, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are crucial throughout these steps to prevent unwanted side reactions. utdallas.edu The choice of protecting group is dictated by its stability to the reaction conditions of the synthetic sequence and the ease of its eventual removal.
Double Grignard Addition Approaches
Synthesis of N-Substituted this compound Derivatives
The introduction of substituents on the nitrogen atom of the pyrrolidine ring is a common strategy to modify the properties and applications of this compound derivatives. These N-substituted derivatives are synthesized from this compound or its precursors.
A straightforward method involves the direct N-alkylation or N-arylation of this compound. This is typically achieved by reacting the parent compound with an appropriate alkyl halide, aryl halide, or other electrophilic species in the presence of a base. For instance, (S)-(1-ethylpyrrolidin-2-yl)methanamine is a key intermediate in the synthesis of some pharmaceutical compounds. mdpi.com
Another approach involves the synthesis of the N-substituted pyrrolidine ring first, followed by the elaboration of the methanol side chain. For example, N-substituted prolines can be reduced to the corresponding N-substituted prolinols. This method is particularly useful when the desired N-substituent is not stable to the conditions required for its introduction at a later stage.
Table 2: Examples of N-Substituted this compound Derivatives and their Synthetic Precursors
| N-Substituent | Pyrrolidine Precursor | Synthetic Method | Product | Reference |
| Benzyl | L-Proline | N-Benzylation followed by reduction | (S)-(1-Benzylpyrrolidin-2-yl)methanol | researchgate.net |
| Ethyl | (S)-Pyrrolidin-2-ylmethanamine | N-Ethylation | (S)-(1-Ethylpyrrolidin-2-yl)methanamine | mdpi.com |
| (1,1'-[1,1'-biphenyl]-4,4'-diyl)bis(2-oxoethyl) | N-protected proline | N-alkylation | Bis-pyrrolidine derivative for Daclatasvir synthesis | mdpi.com |
Derivatization for Specialized Applications (e.g., Fluorinated Analogues)
The modification of this compound and its derivatives to include specialized functionalities, such as fluorine atoms, is an active area of research driven by the unique properties that these modifications impart. Fluorinated analogues, for instance, often exhibit altered electronic properties, metabolic stability, and binding affinities, which can be advantageous in catalysis and medicinal chemistry. acs.org
The synthesis of fluorinated this compound derivatives can be achieved through various strategies. One approach involves the use of fluorinated building blocks. For example, a fluorinated Grignard reagent, such as 4-fluorophenylmagnesium bromide, can be used in a double Grignard addition to an N-protected proline ester to introduce two fluorinated aryl groups. mit.edu
Alternatively, fluorination can be achieved at a specific position on the pyrrolidine ring. For instance, starting from trans-4-hydroxy-L-proline, a multi-step synthesis can be employed where the hydroxyl group is replaced by a fluorine atom via a nucleophilic substitution reaction. unito.it The resulting fluorinated proline derivative can then be converted to the corresponding fluorinated this compound derivative. This approach allows for precise control over the location of the fluorine atom. unito.it The introduction of fluorine at the β-position relative to the amino center in chiral secondary amines has been shown to enhance enantioselectivity in certain catalytic epoxidation reactions. acs.org
Pyrrolidin 2 Ylmethanol As a Chiral Building Block in Organic Synthesis
Utility of Pyrrolidin-2-ylmethanol (B129387) for Constructing Enantiomerically Enriched Compounds
The primary utility of this compound lies in its role as a chiral auxiliary and a precursor to powerful organocatalysts for the synthesis of enantiomerically enriched compounds. wikipedia.orgrsc.org A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be cleaved and recovered. wikipedia.org this compound and its derivatives are highly effective in this capacity.
One of the most prominent applications is in the creation of diarylprolinol catalysts, such as (S)-Diphenyl(pyrrolidin-2-yl)methanol, which are key components of Corey-Bakshi-Shibata (CBS) catalysts. rsc.orgacs.org These oxazaborolidine-based catalysts are renowned for their ability to achieve highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Furthermore, prolinol-derived structures are widely employed as organocatalysts in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org These catalysts often operate through the formation of chiral enamine or iminium ion intermediates, mimicking the function of natural enzymes. nih.govwikipedia.org This approach has proven successful in numerous asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations, consistently delivering products with high levels of enantiomeric excess (ee). rsc.orgnih.govtcichemicals.com The predictable stereochemical outcomes and operational simplicity of these methods have made this compound derivatives indispensable tools for chemists. nih.gov
| Reaction Type | Catalyst/Auxiliary Derivative | Substrate Example | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | Diphenyl(1-methyl-pyrrolidin-2-yl)methanol (DPMPM) | Aromatic Aldehydes | Secondary Alcohols | High | tcichemicals.com |
| Michael Addition | Diaryl Prolinol Silyl (B83357) Ethers | Aldehydes & Nitroalkenes | γ-Nitroaldehydes | Up to 99% | rsc.orgtcichemicals.com |
| Aldol Reaction | Proline-based Peptides | Ketones & Aldehydes | β-Hydroxy Ketones | Up to 70% | nih.gov |
| Iodolactonization | Polymer-supported Prolinol | N-enoylprolinol | γ-Butyrolactones | 87% | nih.govscispace.com |
| Diels-Alder Reaction | Prolinol | N-methyl maleimide (B117702) & Anthrone | Cycloadduct | 43% | rsc.org |
Role in the Asymmetric Synthesis of Complex Organic Molecules
The utility of this compound extends to the total synthesis of complex, biologically active molecules where precise control of multiple stereocenters is paramount. Its derivatives serve as foundational building blocks for creating key fragments of natural products and pharmaceutical agents. atomfair.commdpi.com For instance, the pyrrolidine (B122466) ring is a common motif in a wide range of drugs, including antiviral agents like Elbasvir and Daclatasvir, and its stereoselective synthesis often relies on precursors derived from proline or prolinol. mdpi.com
The compound's role is often as a chiral directing group or as part of a more complex ligand for metal-catalyzed reactions. For example, P-stereogenic pincer complexes, which are powerful catalysts for various transformations, have been synthesized using (S)-diphenyl(pyrrolidin-2-yl)methanol as the chiral source. rsc.orgscispace.com In a one-pot procedure, the amino alcohol is reacted with phosphorus trichloride (B1173362) and other components to assemble sophisticated palladium or nickel pincer complexes that can catalyze reactions with high efficiency and stereoselectivity. rsc.orgscispace.com
Research has also demonstrated the use of L-prolinol as a chiral auxiliary in the photochemical synthesis of aryltetralin lignan (B3055560) analogues, which are a class of compounds with significant biological activities. researchgate.net By attaching the prolinol auxiliary to a prochiral substrate, a subsequent light-induced cyclization reaction proceeds stereospecifically, yielding the desired complex cyclic structure. researchgate.net These examples highlight how a simple chiral building block can enable the construction of intricate molecular architectures that would be difficult to access otherwise.
| Complex Molecule/Target Class | Synthetic Strategy | Role of this compound | Key Outcome | Reference |
| P-stereogenic Pincer-Metal Complexes | One-pot, four-component synthesis | Chiral source for phosphonylation | Formation of unsymmetrical Pd(II) complexes | rsc.orgscispace.com |
| γ-Butyrolactones | Asymmetric alkylation/iodolactonization | Polymer-supported chiral auxiliary | High diastereoselectivity and enantioselectivity | nih.gov |
| Aryltetralin Lignan Analogues | Photochemical cyclization | Chiral auxiliary on a prochiral fulgide | Stereospecific formation of the lignan core | researchgate.net |
| Pyrrolidine-based Drugs (e.g., Elbasvir) | Multi-step synthesis | Chiral precursor/starting material | Access to enantiopure pharmaceutical ingredients | mdpi.com |
Application in Stereospecific Synthesis of Oligonucleotides with Chiral Moieties
A highly specialized and impactful application of this compound derivatives is in the stereospecific synthesis of therapeutic oligonucleotides. google.com Many modern antisense oligonucleotides (ASOs) feature a phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by sulfur. This modification introduces a chiral center at each phosphorus atom (Sp or Rp configuration). Oligonucleotides produced by standard methods are complex mixtures of up to 2^n diastereomers (where n is the number of PS linkages), which can have different pharmacological properties.
Controlling the stereochemistry of these PS linkages is crucial for optimizing the efficacy and safety of ASO drugs. This compound derivatives are central to methods developed for stereocontrolled oligonucleotide synthesis. google.comwavelifesciences.com The synthesis involves the use of stereochemically pure nucleoside monomers, often oxazaphospholidine amidites, where the chiral auxiliary is derived from L- or D-prolinol. wavelifesciences.com
In this synthetic cycle, a chiral phosphoramidite (B1245037) monomer is coupled to the growing oligonucleotide chain on a solid support. The reaction proceeds with a clean inversion of the stereochemical configuration at the phosphorus center, allowing for the programmed installation of either an Sp or Rp linkage at any desired position. This technology, which enables the production of stereopure oligonucleotides, represents a significant advance in medicinal chemistry and has been shown to substantially increase the efficacy of ASO therapies.
| Application Area | Method | Role of this compound Derivative | Key Advantage | Reference |
| Antisense Oligonucleotides (ASOs) | Solid-Phase Synthesis with Chiral Monomers | Precursor for chiral oxazaphospholidine auxiliary | Control of phosphorothioate (Sp/Rp) stereochemistry | |
| Chimeric Oligonucleotides | Stereopure Amidite Synthesis | Forms chiral amidites (e.g., DPSE, PSM) | Enables synthesis of chimeric backbones (PN/PS) | wavelifesciences.com |
| Pharmacologically Active Compounds | Stereospecific Synthesis | Versatile building block for chiral phosphonate (B1237965) moieties | Access to enantiomerically pure oligonucleotide drugs | google.com |
Pyrrolidin 2 Ylmethanol As a Chiral Auxiliary and Chiral Ligand in Asymmetric Catalysis
Pyrrolidin-2-ylmethanol (B129387) Derivatives as Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Derivatives of this compound, such as (S)-diphenyl(pyrrolidin-2-yl)methanol, are prominent examples of such auxiliaries. rsc.org
One of the key applications of these auxiliaries is in diastereoselective alkylation and aldol (B89426) reactions. For instance, an N-propionylated derivative, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been synthesized and employed as a chiral auxiliary in aldol reactions with benzaldehyde. rsc.org The stereochemical outcome of these reactions was found to be highly dependent on the reaction conditions, particularly the choice of chelating agent. The use of titanocene (B72419) dichloride (Cp₂ZrCl₂) favored the formation of the anti-diastereomer, whereas tin(II) chloride (SnCl₂) promoted the formation of the syn-diastereomer. rsc.org
Furthermore, chiral acetals derived from this compound have been evaluated as effective chiral directors in diethylaluminum chloride-promoted Diels-Alder reactions, achieving a high diastereomeric ratio of 91:9 with an acrylate (B77674) derivative and cyclopentadiene. sfu.ca The auxiliary can typically be removed under acidic hydrolysis to yield the desired product, although this step can sometimes lead to challenges such as low yields or epimerization. rsc.org
Table 1: Application of this compound Derivatives as Chiral Auxiliaries
| Auxiliary | Reaction Type | Substrates | Promoting Agent | Diastereomeric Ratio (d.r.) | Ref |
|---|---|---|---|---|---|
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol (N-propionylated) | Aldol Reaction | Benzaldehyde | Cp₂ZrCl₂ | High anti-selectivity | rsc.org |
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol (N-propionylated) | Aldol Reaction | Benzaldehyde | SnCl₂ | High syn-selectivity | rsc.org |
This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations
The this compound scaffold is a privileged structure for the design of chiral ligands for a vast array of metal-catalyzed asymmetric transformations. atomfair.comresearchgate.net The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the enantioselectivity of the catalyzed reaction.
Derivatives like (S)-diphenyl(pyrrolidin-2-yl)methanol have been used to synthesize P-stereogenic pincer-palladium complexes. rsc.org These complexes have been applied as catalysts in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving up to 75% enantiomeric excess (ee) when a combination of N,O-Bis(trimethylsilyl)acetamide (BSA) and potassium acetate (KOAc) was used as the base in benzene. rsc.org
In another application, (S)-pyrrolidin-2-ylmethanol was used in a copper(II) acetylacetonate (B107027) catalyzed three-component coupling of aldehydes, alkynes, and the amino alcohol itself (an A³ coupling) to generate propargylamines in good yields and with excellent diastereoselectivities. researchgate.net Chiral tridentate ligands derived from L-proline have also been synthesized and used with copper(II) acetate in asymmetric Henry reactions, converting various aldehydes and nitromethane (B149229) into β-nitro alcohols with yields up to 85%. researchgate.net
The versatility of this ligand scaffold extends to other metals as well. Chiral ligands based on a C2-symmetric spiroketal scaffold (SPIROL), which can be conceptualized as a more elaborate derivative, have been successfully employed in iridium-catalyzed hydroarylation (up to 95% ee), palladium-catalyzed allylic alkylation (up to 97% ee), and rhodium-catalyzed hydrogenations (up to 93% ee). umich.edu
Table 2: this compound-Based Ligands in Asymmetric Catalysis
| Metal | Ligand Type | Reaction Type | Enantiomeric Excess (ee) / Diastereoselectivity | Ref |
|---|---|---|---|---|
| Palladium | P-stereogenic pincer complex | Asymmetric Allylic Alkylation | 75% ee | rsc.org |
| Copper(II) | (S)-pyrrolidin-2-ylmethanol | A³ Coupling | Excellent diastereoselectivities | researchgate.net |
| Copper(II) | Tridentate proline-derived ligand | Henry Reaction | Yields up to 85% | researchgate.net |
| Iridium(III) | Chiral carbonyl acid | C-H Activation | Excellent enantioselectivities | mdpi.com |
| Rhodium | SPIROL-based phosphine (B1218219) | Hydrogenation | up to 93% ee | umich.edu |
| Palladium | SPIROL-based phosphine | Allylic Alkylation | up to 97% ee | umich.edu |
Strategies for Immobilization and Recycling of this compound Catalytic Scaffolds
A significant challenge in homogeneous catalysis, particularly for industrial applications, is the separation and recycling of the often expensive metal catalyst and chiral ligand. rsc.org To address this, various strategies have been developed to immobilize catalysts derived from this compound, transforming them into heterogeneous or quasi-homogeneous systems that can be easily recovered and reused.
One effective approach involves the immobilization of diarylprolinol silyl (B83357) ethers, which are derivatives of this compound, onto supports like polyethylene (B3416737) glycol (PEG). lookchem.com A MeOPEG-supported Jørgensen-Hayashi type catalyst has been developed that demonstrates unchanged reactivity and selectivity compared to its homogeneous counterpart in the Michael addition of nitromethane to α,β-unsaturated aldehydes. lookchem.com This supported catalyst could be recycled multiple times without a significant loss of performance.
Another strategy is the electrostatic immobilization of catalyst complexes onto solid supports. For example, a phenylpybox copper(I) triflate catalyst, where the pybox ligand can be derived from amino alcohols, was electrostatically immobilized on amorphous silica. researchgate.net This heterogeneous catalyst showed similar conversion and enantioselectivity to the homogeneous version in the alkynylation of imines and could be successfully recycled. researchgate.net These methods highlight the potential for creating more sustainable and economically viable catalytic processes based on the this compound framework.
Pyrrolidin 2 Ylmethanol Derivatives in Organocatalysis
Foundational Principles of Pyrrolidin-2-ylmethanol-Derived Organocatalysis
The efficacy of This compound (B129387) derivatives as organocatalysts is rooted in their capacity to engage with substrates through both covalent and non-covalent interactions. This dual-activation capability allows for a broad scope of applications and provides a mechanistic basis for the high levels of stereocontrol observed in these reactions.
Covalent Activation Modes (e.g., Enamine and Iminium Catalysis)
A primary mode of activation by this compound derivatives involves the formation of a covalent bond between the catalyst's secondary amine and a carbonyl substrate. scienceopen.com This interaction leads to the generation of nucleophilic enamine intermediates or electrophilic iminium ions, which are key to a variety of asymmetric transformations. scienceopen.comnih.gov
In enamine catalysis , the pyrrolidine (B122466) moiety reacts with a ketone or aldehyde to form a chiral enamine. This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, rendering the α-carbon nucleophilic and susceptible to attack by electrophiles. scienceopen.com The steric environment created by the this compound derivative directs the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. nih.gov
Conversely, in iminium catalysis , the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, enhancing its electrophilicity and facilitating nucleophilic attack at the β-position. scienceopen.com The chiral scaffold of the catalyst effectively shields one face of the iminium ion, dictating the stereochemistry of the subsequent bond formation.
Noncovalent Activation Modes (e.g., Hydrogen Bonding)
In addition to covalent activation, the hydroxyl group of this compound derivatives can participate in non-covalent interactions, most notably hydrogen bonding. scienceopen.com This allows the catalyst to act as a Brønsted acid, activating electrophiles by forming a hydrogen-bond network that increases their reactivity and provides stereochemical control. scienceopen.com In some instances, the catalyst, substrate, and other reactants can be brought into a well-defined transition state through a network of hydrogen bonds, leading to high levels of enantioselectivity. scienceopen.com This non-covalent activation is often crucial in reactions where covalent intermediates are not formed, or it can act in concert with covalent activation to further enhance stereocontrol.
Applications in Asymmetric Carbon-Carbon Bond Forming Reactions
The dual activation capabilities of this compound derivatives have been extensively exploited in a wide array of asymmetric carbon-carbon bond-forming reactions. Among the most significant of these are asymmetric aldol (B89426) reactions, which provide a powerful method for the construction of β-hydroxy carbonyl compounds, key structural motifs in many natural products and pharmaceuticals.
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a classic example of a carbon-carbon bond-forming reaction that has been profoundly impacted by the development of this compound-based organocatalysts. These catalysts have been successfully applied to both intermolecular and intramolecular variants of the aldol reaction.
In the realm of intermolecular direct asymmetric aldol reactions, this compound derivatives have proven to be highly effective. For instance, (S)-diphenyl-pyrrolidin-2-yl-methanol has been utilized as a catalyst in the reaction between cyclohexanone (B45756) and various aromatic aldehydes. nih.govacs.org The reaction proceeds via an enamine intermediate, and the catalyst directs the stereochemical outcome of the addition.
A study investigating the aldol reaction between cyclohexanone and p-nitrobenzaldehyde showcased the performance of different organocatalysts. acs.org While L-proline provided the aldol product in good yield, the diastereomeric and enantiomeric excesses were moderate. In contrast, a newly synthesized proline-derived catalyst in conjunction with a copper(II) triflate co-catalyst delivered a significantly higher yield, diastereoselectivity, and enantioselectivity. acs.org
| Catalyst | Co-catalyst | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-proline | - | DMSO | 85 | 90:10 | 75 | acs.org |
| (S)-diphenyl-pyrrolidin-2-yl-methanol | - | DMSO | 78 | 85:15 | 68 | nih.govacs.org |
| Proline-derived catalyst 3g | Cu(OTf)₂ | DMSO/H₂O | >99 | 97:3 | 98 | acs.org |
| Table 1: Comparison of catalysts in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. |
The Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction is a landmark transformation in organocatalysis, representing one of the earliest examples of a proline-catalyzed intramolecular asymmetric aldol reaction. nih.govalfa-chemistry.comwikipedia.org This reaction is pivotal in the synthesis of chiral building blocks for steroids and other complex molecules. scienceopen.com While the original reaction utilized proline, derivatives of this compound have also been explored in similar intramolecular cyclizations, building upon the foundational principles of the HPESW reaction. mdpi.com
The HPESW reaction and its variations typically involve the cyclization of a triketone to form a bicyclic aldol product. The mechanism is believed to proceed through an enamine intermediate, with the chiral catalyst controlling the stereochemistry of the ring closure. wikipedia.orgmdpi.com The success of proline in this transformation paved the way for the development of a broader range of pyrrolidine-based catalysts, including those derived from this compound, for various intramolecular aldol cyclizations. nih.govnih.gov
| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | (3aS,7aS)-3a,7a-Dihydroxy-7a-methyl-3,4,5,6,7,7a-hexahydro-1H-inden-1-one | 99 | 93 | alfa-chemistry.com |
| Triketone precursor to Wieland-Miescher ketone | (S)-Proline | Wieland-Miescher ketone | High | High | alfa-chemistry.commdpi.com |
| Table 2: Examples of the Hajos–Parrish–Eder–Sauer–Wiechert reaction and related intramolecular aldol cyclizations. |
Intermolecular Direct Asymmetric Aldol Additions
Asymmetric Michael Addition Reactions
This compound derivatives are highly effective in catalyzing the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. sioc-journal.cn These catalysts operate through an enamine-based activation mechanism, where the pyrrolidine nitrogen reacts with a donor molecule, typically a ketone or aldehyde, to form a chiral enamine. nih.gov This enamine then attacks a Michael acceptor, such as a nitroalkene, with high facial selectivity, dictated by the steric environment of the catalyst. nih.govbohrium.com
A variety of this compound-derived catalysts have been developed. For instance, diarylprolinol ethers have shown excellent performance in the addition of aldehydes to nitroalkenes. tcichemicals.com Similarly, dipeptidic proline-derived thiourea (B124793) organocatalysts have been designed to bifunctionally activate both the aldehyde donor and the nitroolefin acceptor, leading to high yields and stereoselectivities. bohrium.com These catalysts can provide chiral 4-nitro aldehyde adducts with yields up to 99%, 92:8 syn-diastereoselectivity, and 97% enantiomeric excess (ee). bohrium.com
The efficiency of these catalytic systems can be influenced by additives and reaction conditions. For example, some dipeptide catalysts require a base like NaOH or additives such as DMAP and thiourea to effectively promote the Michael addition to maleimides or nitroolefins. mdpi.com The versatility of this catalytic system allows for the synthesis of a broad range of chiral building blocks essential for pharmaceuticals and agrochemicals. sioc-journal.cnmdpi.com
| Catalyst Type | Donor | Acceptor | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Dipeptidic Proline-Thiourea | Aldehydes | Nitroolefins | syn-4-Nitro aldehyde | up to 99 | 92:8 | up to 97 |
| Dipeptide + NaOH | Enolizable Aldehydes | N-arylmaleimides | Michael Adduct | Moderate | N/A | Moderate |
| Dipeptide + DMAP/Thiourea | Isobutyraldehyde | Nitroolefins | Michael Adduct | High | N/A | High |
| Pyrrolidine-pyrazole + Benzoic acid | Aldehydes | β-aromatic trans-nitroalkenes | syn-γ-nitroaldehydes | Good | N/A | Good |
Enantioselective Diels-Alder Reactions
This compound derivatives have proven to be effective organocatalysts for the enantioselective Diels-Alder reaction, a powerful cycloaddition for constructing six-membered rings. wikipedia.orgcaltech.edu The catalytic cycle typically involves the formation of a chiral iminium ion intermediate by the condensation of the pyrrolidine catalyst with an α,β-unsaturated aldehyde. caltech.edusigmaaldrich.com This activation lowers the LUMO of the dienophile, facilitating the [4+2] cycloaddition with a diene. scienceopen.com
The stereochemical outcome of the reaction is controlled by the chiral environment of the iminium ion, which directs the approach of the diene to one of the two enantiotopic faces of the dienophile. caltech.edu For example, imidazolidinones derived from amino acids have been used to catalyze the Diels-Alder reaction between various α,β-unsaturated aldehydes and dienes, yielding cycloadducts with excellent yields and high enantioselectivities. sigmaaldrich.com
Furthermore, chiral oxazaborolidines generated from this compound derivatives, known as CBS catalysts, can also function as chiral Lewis acids. sigmaaldrich.com When protonated, these catalysts have shown great utility in promoting enantioselective Diels-Alder reactions. sigmaaldrich.com
| Catalyst Type | Dienophile | Diene | Key Feature | Yield (%) | Enantiomeric Excess (ee %) |
| Imidazolidinone | α,β-Unsaturated Aldehyde | Various Dienes | Iminium ion activation | Excellent | Excellent |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Not specified | Not specified | Chiral ligand | Not specified | Not specified |
| Protonated o-tolyl-CBS-oxazaborolidine | Not specified | Not specified | Chiral Lewis acid catalysis | Good | Good |
Asymmetric Epoxidation of Electron-Deficient Alkenes
Derivatives of this compound are highly successful organocatalysts for the asymmetric epoxidation of electron-deficient alkenes, such as α,β-unsaturated ketones (enones). rsc.orgresearchgate.netthieme-connect.de This reaction provides a direct route to valuable chiral epoxides. thieme-connect.de The catalytic mechanism is believed to involve a non-covalent, bifunctional activation strategy. The hydroxyl group of the catalyst activates the nucleophile (an oxidant like tert-butyl hydroperoxide, TBHP) through hydrogen bonding, while also interacting with the enone substrate. sciengine.com
Significant research has focused on tuning the catalyst structure to improve performance. For instance, modifying the aryl groups on diaryl(pyrrolidin-2-yl)methanols has a substantial impact on reactivity and enantioselectivity. researchgate.netresearchgate.net The catalyst bis(3,5-dimethylphenyl)[(2S)-pyrrolidin-2-yl]methanol has demonstrated improved reactivity and enantioselectivity over the simpler (S)-diphenyl-2-pyrrolidinemethanol, achieving enantiomeric excesses up to 94% for chalcone (B49325) epoxides even at reduced catalyst loading. researchgate.netresearchgate.net This methodology is also applicable to more challenging substrates like aliphatic or enolizable enones, with good control of asymmetric induction (up to 87% ee). researchgate.netresearchgate.net
| Catalyst | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
| Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol | Chalcones | TBHP | High | up to 94 |
| Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol | Aliphatic/Enolizable Enones | TBHP | Good | up to 87 |
| (S)-Diphenyl-2-pyrrolidinemethanol | Chalcones | TBHP | Good | up to 80 |
| (S)-Diphenyl(pyrrolidine-2-yl)methanol | α-ylidenoxindoles | TBHP | Good | up to 82 |
Asymmetric Cyclopropanation of Electron-Deficient Alkenes
The synthesis of chiral cyclopropanes, valuable structural motifs in numerous natural products and therapeutic agents, can be effectively catalyzed by this compound derivatives. princeton.edu These organocatalysts are particularly effective in enantioselective Michael-initiated ring closure (MIRC) reactions. rsc.org
The mechanism often involves the activation of an α,β-unsaturated aldehyde or ketone by the pyrrolidine-based catalyst to form a chiral iminium ion. This intermediate then reacts with a stabilized ylide. While early studies using proline itself showed moderate efficiency and enantiocontrol, subsequent research has identified more effective catalyst systems. princeton.edu Prolinol and its derivatives have been shown to be effective catalysts for these transformations, activating substrates and controlling stereochemistry to produce complex chiral cyclopropanes in high yields and with excellent enantioselectivity. rsc.org The reaction proceeds through a Michael addition followed by an intramolecular cyclization. rsc.org
| Catalyst Type | Substrate 1 | Substrate 2 | Key Feature | Yield (%) | Enantiomeric Excess (ee %) |
| Prolinol Derivatives | Unsaturated Aldehydes | α-Halocarbonyl Compounds | Michael-initiated ring closure | High | Excellent |
| Proline | Unsaturated Aldehydes | Stabilized Ylides | Iminium ion activation | 72% conversion | 46 |
Other Asymmetric Carbon-Carbon Bond Formations (e.g., Baylis-Hillman, Reformatsky)
Beyond the more common transformations, this compound derivatives have demonstrated utility in other important asymmetric carbon-carbon bond-forming reactions.
Baylis-Hillman Reaction: Chiral pyrrolidine-based organocatalysts have been explored for the asymmetric Baylis-Hillman reaction. nih.gov This reaction couples an activated alkene with an aldehyde. The efficiency of a chiral pyrrolidine-based catalyst in the asymmetric Baylis-Hillman reaction, proceeding through hydrogen bonding interactions, has been proposed. nih.gov For example, (S)-N-(2,4-Dinitrophenyl)pyrrolidine-2-carboximide was found to be an efficient catalyst for the reaction between p-nitrobenzaldehyde and methyl acrylate (B77674). nih.gov
Reformatsky Reaction: The asymmetric Reformatsky reaction, which involves the addition of an organozinc enolate (derived from an α-halo ester) to a carbonyl compound, can be catalyzed by chiral ligands. theaic.org (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol has been highlighted as a chiral ligand effective in enantioselective Reformatsky reactions, creating a chiral environment that directs the formation of one enantiomer of the resulting β-hydroxy ester. evitachem.comresearchgate.net
| Reaction | Catalyst/Ligand | Substrates | Key Feature | Yield (%) | Enantiomeric Excess (ee %) |
| Baylis-Hillman | (S)-N-(2,4-Dinitrophenyl)pyrrolidine-2-carboximide | Aromatic Aldehydes, Acrylates | Hydrogen bonding interaction | Good | Good |
| Reformatsky | (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol | Aldehydes, α-Halo Esters | Chiral ligand for organozinc reagent | Not specified | Not specified |
Applications in Asymmetric Carbon-Heteroatom Bond Forming Reactions
This compound derivatives are not only pivotal in C-C bond formations but also in the creation of chiral centers through asymmetric carbon-heteroatom bond formation. Their primary application in this area is the catalytic asymmetric reduction of carbonyl compounds.
Asymmetric Reduction of Carbonyl Compounds (e.g., Corey–Bakshi–Shibata Reduction, Noyori-type Reactions)
The most prominent application of this compound derivatives in C-O bond formation is in the Corey–Bakshi–Shibata (CBS) reduction. organic-chemistry.orgsantiago-lab.com This method allows for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (B79455) as the stoichiometric reductant. sigmaaldrich.comorganic-chemistry.orgnrochemistry.com
The catalyst for the CBS reduction is a chiral oxazaborolidine, which is prepared by the condensation of a this compound derivative, typically (S)- or (R)-diphenylprolinol, with a borane source. wikipedia.orgsantiago-lab.comwikipedia.org The active catalyst forms in situ through the coordination of borane to the nitrogen atom of the oxazaborolidine ring. nrochemistry.com This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's bulky group. santiago-lab.comnrochemistry.com A subsequent intramolecular hydride transfer from the coordinated borane to the ketone carbonyl occurs through a six-membered ring transition state, yielding the chiral alcohol with high enantioselectivity. nrochemistry.com
The CBS reduction is widely used due to its high efficiency, predictability, and the commercial availability of the catalysts. sigmaaldrich.comsantiago-lab.com It has been applied to the synthesis of numerous natural products and commercial drugs. santiago-lab.comwikipedia.org
| Catalyst System | Substrate | Reductant | Product | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-Methyl-CBS-oxazaborolidine | Prochiral Ketones | Borane (BH₃·THF, etc.) | Chiral Secondary Alcohols | Excellent | High (often >90) |
| (S)-Methyl-CBS-oxazaborolidine | Prochiral Ketones | Borane (BH₃·THF, etc.) | Chiral Secondary Alcohols | Excellent | High (often >90) |
| Fluorous Prolinol-derived Oxazaborolidine | Various Ketones | Borane or B(OMe)₃ | Chiral Alcohols | Good | up to 93.2 |
Enantioselective Hydrogenation Reactions
This compound and its derivatives have emerged as significant ligands in the field of asymmetric hydrogenation, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. These chiral ligands, when coordinated with transition metals like rhodium, ruthenium, and iridium, form highly effective catalysts for the enantioselective reduction of various prochiral substrates, including olefins, ketones, and imines. wikipedia.orgajchem-b.com The stereochemical outcome of these reactions is dictated by the chiral environment created by the this compound-derived ligand around the metal center.
One of the most well-documented applications is in the hydrogenation of enamines. For instance, enamines derived from aromatic ketones and pyrrolidine can be hydrogenated with high enantioselectivity, often exceeding 90% enantiomeric excess (ee), using cationic rhodium(I) phosphonite systems. wikipedia.org Similarly, iridium(I) catalysts paired with phosphoramidite (B1245037) ligands derived from this compound have proven effective for the asymmetric hydrogenation of dihydropyrroles, where the double bond is within the pyrrolidine ring itself. wikipedia.org
The versatility of these ligands is further highlighted by their use in the synthesis of P-stereogenic pincer complexes. For example, (S)-diphenyl(pyrrolidin-2-yl)methanol has been employed as a key starting material in the synthesis of P-stereogenic pincer–iridium complexes. rsc.org These complexes have shown promise as catalysts in the hydrogenation of ketones, olefins, and quinoline (B57606) derivatives, achieving high conversions. rsc.org
The structural tunability of this compound derivatives allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates. For example, derivatives like (S)-pyrrolidin-2-yldi-p-tolylmethanol are synthesized via catalytic hydrogenation of a prochiral ketone precursor using chiral ruthenium or platinum catalysts, demonstrating the inherent role of hydrogenation in creating these valuable ligands.
Below is a table summarizing representative examples of enantioselective hydrogenation reactions using this compound-derived catalysts.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh(I)-Phosphonite | Aromatic Ketone Enamines | Chiral Amines | >90% | wikipedia.org |
| Ir(I)-Phosphoramidite | Dihydropyrroles | Chiral Pyrrolidines | High | wikipedia.org |
| Ir-P-stereogenic Pincer | Ketones, Olefins, Quinolines | Chiral Alcohols, Alkanes, Tetrahydroquinolines | Up to 17% | rsc.org |
| Ru-(S)-BINAP | Prochiral Ketone | (S)-Pyrrolidin-2-yldi-p-tolylmethanol | 88-90% | |
| PtO₂ or 5% Pt/C | Prochiral Ketone | (S)-Pyrrolidin-2-yldi-p-tolylmethanol | 75-80% |
Asymmetric Amination, α-Oxyamination, and α-Halogenation
This compound derivatives have proven to be highly effective organocatalysts for a range of asymmetric transformations, including amination, α-oxyamination, and α-halogenation of carbonyl compounds. These reactions are fundamental for the synthesis of chiral α-amino acids, α-hydroxy carbonyl compounds, and α-halo ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.
In the realm of asymmetric amination, these organocatalysts, often derived from proline, facilitate the reaction between aldehydes or ketones and azodicarboxylates. The catalyst activates the carbonyl compound through the formation of a chiral enamine intermediate, which then undergoes an enantioselective reaction with the electrophilic nitrogen source.
For α-oxyamination, a similar mechanism is at play. Aldehydes can be reacted with nitrosobenzene (B162901) in the presence of a this compound-derived catalyst, like diphenylprolinol silyl (B83357) ether, to yield α-oxyaminated products with high enantioselectivity. researchgate.net This methodology provides a direct route to valuable α-aminooxy aldehydes.
Furthermore, this compound derivatives have been successfully employed in the organocatalytic α-halogenation of aldehydes and ketones. These reactions introduce a halogen atom at the α-position of a carbonyl group with high enantiomeric excess. The resulting α-halo carbonyl compounds are versatile intermediates that can be converted into a variety of other chiral molecules.
A notable example of a highly effective catalyst in this context is bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol. This catalyst has been shown to be superior to the parent diphenylprolinol in the asymmetric epoxidation of α,β-enones, a reaction closely related to α-functionalization. researchgate.netgoogle.comresearchgate.net The improved reactivity and enantioselectivity are attributed to the electronic and steric effects of the dimethylphenyl groups. researchgate.net
The following table presents selected research findings on the use of this compound derivatives in these asymmetric transformations.
| Reaction Type | Catalyst | Substrate | Reagent | Product | Enantiomeric Excess (ee) | Reference |
| α-Oxyamination | Diphenylprolinol silyl ether | Aldehydes | Nitrosobenzene | α-Aminooxy aldehydes | Excellent | researchgate.net |
| Epoxidation | Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol | Chalcones | tert-Butyl hydroperoxide | Chalcone epoxides | Up to 94% | researchgate.net |
| Epoxidation | Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol | Aliphatic/Enolizable Enones | tert-Butyl hydroperoxide | Epoxides | Up to 87% | researchgate.net |
| α-Selenenylation | Copper(I) with chiral phosphine (B1218219) ligand | 2-Acylimidazoles | Electrophilic selenosulfonates | α-Selenenyl-2-acylimidazoles | Up to 93% | nih.govacs.org |
Intramolecular Asymmetric Hydroamination
Intramolecular asymmetric hydroamination is a powerful atom-economical method for the synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines. organic-chemistry.org this compound derivatives have been utilized as chiral ligands in catalyst systems designed to control the stereochemical outcome of these cyclization reactions.
These reactions typically involve the use of transition metal catalysts, such as those based on palladium, gold, or rare-earth metals, in combination with a chiral ligand derived from this compound. organic-chemistry.orgscispace.commdpi.com The chiral ligand creates a stereochemically defined environment around the metal center, which in turn directs the enantioselective addition of the amine to the tethered unsaturated bond.
For instance, P-stereogenic pincer-palladium complexes, synthesized using (S)-diphenyl(pyrrolidin-2-yl)methanol, have been successfully applied as catalysts in the asymmetric intramolecular hydroamination of amino-1,3-dienes. rsc.orgscispace.com These reactions have been shown to produce the desired pyrrolidine derivatives in high yields, with excellent regioselectivities and moderate enantioselectivities. scispace.com
In another approach, a binary catalyst system comprising an achiral gold complex and a chiral Brønsted acid has been developed for the consecutive intramolecular hydroamination and asymmetric transfer hydrogenation of 2-(2-propynyl)anilines. rice.edu This relay catalysis strategy leads to the formation of chiral tetrahydroquinolines with excellent enantioselectivity. rice.edu The initial hydroamination is catalyzed by the gold complex, and the subsequent asymmetric reduction is controlled by the chiral acid. rice.edu
The table below summarizes key findings in the application of this compound-based systems in intramolecular asymmetric hydroamination.
| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| P-stereogenic pincer-Pd complex | Amino-1,3-dienes | Allylic-type pyrrolidine derivatives | High (up to quantitative) | Up to 47% | scispace.com |
| Achiral Au complex / Chiral Phosphoric Acid (Relay Catalysis) | 2-(3-Aryl-2-propynyl)anilines | Tetrahydroquinolines | 82% - >99% | 94% - >99% | rice.edu |
| Achiral Au complex / Chiral Phosphoric Acid (Relay Catalysis) | 2-(3-Alkyl-2-propynyl)anilines | Tetrahydroquinolines | High | High | rice.edu |
| Rare earth metal complexes | Aminoalkenes | Pyrrolidines | - | Moderate to high | mdpi.com |
This compound in Asymmetric Desymmetrisation Reactions
Asymmetric desymmetrisation of meso compounds has emerged as a powerful strategy for the efficient synthesis of chiral molecules. This compound and its derivatives have found application as chiral catalysts and auxiliaries in these transformations, enabling the conversion of achiral, symmetrical starting materials into valuable, enantiomerically enriched products.
One notable application is the asymmetric desymmetrisation of meso-diols. Chiral C2-symmetric 4-pyrrolidinopyridine (B150190) catalysts, which can be derived from this compound, have been shown to effectively catalyze the enantioselective acylation of meso-diols. beilstein-journals.org This process selectively acylates one of the two prochiral hydroxyl groups, leading to the formation of a chiral monoester with high enantiomeric excess.
In a similar vein, the desymmetrisation of meso-epoxides can be achieved using chiral catalysts. For example, the ring-opening of meso-epoxides with aromatic thiols, catalyzed by a lithium BINOL phosphate (B84403), provides a route to chiral β-hydroxysulfides. nih.gov While not directly involving a this compound catalyst, this highlights the broader context of desymmetrisation reactions where this compound-derived catalysts could potentially be applied.
Furthermore, the concept of desymmetrisation extends to other functional groups. For instance, the organocatalytic desymmetrisation of meso-aziridines using diarylprolinol derivatives can furnish highly enantiomerically enriched β-amidophenylthioethers. This demonstrates the versatility of this compound-based catalysts in promoting a variety of desymmetrisation reactions.
The following table provides examples of asymmetric desymmetrisation reactions where this compound derivatives or related structures have been employed.
| Reaction Type | Catalyst/Auxiliary | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Asymmetric Acylation | C2-symmetric chiral 4-pyrrolidinopyridines | meso-Diols | Chiral monoesters | - | beilstein-journals.org |
| Desymmetrisation of meso-Aziridines | Diaryl-2-pyrrolidinemethanols | meso-Aziridines | β-Amidophenylthioethers | High | google.com |
| Desymmetrisation of meso-Epoxides | Lithium BINOL Phosphate | meso-Epoxides | Chiral β-hydroxysulfides | - | nih.gov |
| α-Selenenylation of Chiral 2-Acylimidazoles | Copper(I) with chiral phosphine ligand | Chiral 2-acylimidazoles | Chiral seleno-ethers | >20/1 dr | nih.govacs.org |
Advanced Mechanistic and Computational Studies of Pyrrolidin 2 Ylmethanol Catalysis
Elucidation of Catalytic Mechanisms and Transition State Structures
A thorough understanding of the catalytic cycle is paramount for the rational design of more efficient and selective organocatalysts. For pyrrolidin-2-ylmethanol-mediated reactions, this involves the characterization of key intermediates and transition states that dictate the reaction pathway and stereochemical outcome.
Characterization of Enamine and Iminium Ion Intermediates via Spectroscopic Methods
The primary modes of activation in aminocatalysis involve the formation of enamine and iminium ion intermediates. scienceopen.comnih.govresearchgate.net The reaction of a secondary amine catalyst, such as This compound (B129387), with a carbonyl compound leads to the formation of a nucleophilic enamine or an electrophilic iminium ion. scienceopen.com The detection and structural elucidation of these often elusive and short-lived species are crucial for understanding the reaction mechanism. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for the in situ detection and characterization of these intermediates. acs.orgmdpi.comnumberanalytics.com For instance, the formation of enamines from prolinol and prolinol ethers has been successfully studied using NMR, providing insights into their structure, stability, and formation pathways. acs.org Similarly, iminium salts derived from cinnamaldehyde (B126680) and diarylprolinol ethers have been isolated and comprehensively characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming their (E)-configuration at the iminium double bond in the solid state. ethz.ch However, NMR studies in solution have also revealed the presence of minor (Z)-isomers, highlighting the dynamic nature of these intermediates. ethz.ch While powerful, NMR spectroscopy has limitations in detecting low-populated or short-lived intermediates. acs.org
Infrared (IR) spectroscopy offers complementary information by probing the vibrational modes of molecules. numberanalytics.comlabmate-online.com Recent advancements, such as the use of tunable free-electron lasers combined with molecular beam techniques, have enabled the characterization of both the unbound catalyst and catalyst-reactant complexes in the gas phase. labmate-online.com This approach provides detailed information on the structural changes and hydrogen-bonding interactions that occur upon complex formation. labmate-online.com
Table 1: Spectroscopic Methods for Intermediate Characterization
| Spectroscopic Method | Information Obtained | Key Findings for this compound Catalysis |
| NMR Spectroscopy | Structural elucidation, conformational analysis, kinetic properties of intermediates in solution. acs.orgmdpi.com | Characterization of prolinol-derived enamines and diarylprolinol ether-derived iminium ions. acs.orgethz.ch |
| IR Spectroscopy | Vibrational modes, hydrogen-bonding interactions, conformational changes upon binding. mdpi.comlabmate-online.com | Elucidation of catalyst-reactant complex structures and the role of hydrogen bonding. labmate-online.com |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns of isolated intermediates. ethz.ch | Confirmation of the identity of isolated enamine and iminium salt intermediates. ethz.ch |
| X-ray Crystallography | Solid-state structure, bond lengths, and bond angles of stable intermediates. ethz.ch | Determination of the (E)-configuration of iminium ions and the synclinal-exo conformation in the solid state. ethz.ch |
Role of Steric and Electronic Effects in Enantio- and Diastereoselectivity
The high levels of enantio- and diastereoselectivity achieved with this compound-derived catalysts are a direct consequence of the subtle interplay between steric and electronic effects in the transition state. The bulky substituents often present on the pyrrolidine (B122466) ring and the methanol (B129727) moiety play a crucial role in creating a well-defined chiral environment that directs the approach of the substrate.
For example, in reactions catalyzed by diarylprolinol ethers, the large diarylmethanol-ether substituent is believed to enforce a specific conformation of the enamine intermediate and direct the incoming electrophile to the less hindered face of the π-system, thereby controlling the stereochemical outcome. ethz.ch The electronic nature of substituents on the aryl rings can also influence the reactivity and selectivity of the catalyst. scienceopen.comscienceopen.comacs.org For instance, electron-withdrawing groups can enhance the Lewis acidity of the catalyst, while electron-donating groups can increase the nucleophilicity of the enamine intermediate.
The stereoselectivity in many organocatalytic reactions is determined by the relative energies of the competing transition states leading to the different stereoisomers. These energy differences are often governed by a delicate balance of repulsive steric interactions and attractive non-covalent interactions.
Impact of Non-Covalent Interactions, including Hydrogen Bonding and London Dispersion Forces
Beyond classical steric hindrance, non-covalent interactions (NCIs) are now recognized as critical factors in controlling the structure and reactivity of catalytic systems. nih.govrsc.orgrsc.org These attractive forces, although individually weak, can collectively exert a significant influence on the stability of transition states and intermediates.
Hydrogen bonding is a key feature of many organocatalytic systems, including those employing this compound. mdpi.comscienceopen.com The hydroxyl group of the catalyst can act as a hydrogen-bond donor, activating the electrophile and orienting it within the chiral pocket of the catalyst. scienceopen.com In some cases, a complex network of hydrogen bonds involving the catalyst, substrate, and even solvent molecules can be established in the transition state, leading to a high degree of organization and stereocontrol. chemrxiv.org
London dispersion (LD) forces , which arise from transient fluctuations in electron density, have emerged as a crucial, yet often overlooked, contributor to stereoselectivity. nih.govrsc.orgrsc.orgnih.govacs.org These ubiquitous attractive interactions are particularly important in sterically crowded environments, where they can stabilize specific conformations and transition states. nih.govrsc.orgrsc.org For instance, in reactions catalyzed by bulky Brønsted acids, LD forces have been shown to govern the conformational changes of the catalyst and substrate in the transition state, a phenomenon described as a "dispersion-driven induced-fit model". nih.govrsc.orgrsc.org The stabilization of the transition state leading to the major enantiomer is often enhanced by favorable intramolecular and intermolecular LD interactions. nih.govrsc.org
Computational Chemistry Methodologies
Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms of organocatalytic reactions. By modeling the reaction at the molecular level, it is possible to explore reaction pathways, characterize transition states, and quantify the various factors that contribute to catalysis and stereoselectivity.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organocatalytic reactions due to its favorable balance of accuracy and computational cost. chemrxiv.orgub.edursc.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of all relevant intermediates and transition states. chemrxiv.orgrsc.org
By comparing the calculated activation energies for the different possible stereochemical pathways, it is possible to predict the enantiomeric and diastereomeric ratios of the products. chemrxiv.org These predictions can then be compared with experimental results to validate the proposed mechanism. DFT calculations have been successfully applied to study a wide range of organocatalytic reactions, providing detailed insights into the origins of stereoselectivity. chemrxiv.orgrsc.org Furthermore, computational studies have been instrumental in understanding the stability of various pyrrolidine-derived iminium ions. ub.edu
Molecular Modeling and Docking Simulations for Catalyst-Substrate Interactions
Molecular modeling and docking simulations provide a powerful means of visualizing and analyzing the interactions between the catalyst and the substrate. researchgate.netrsc.orgtandfonline.comnih.gov These techniques allow researchers to build three-dimensional models of the catalyst-substrate complex and to explore the different possible binding modes. researchgate.nettandfonline.com
Docking simulations can be used to predict the preferred binding orientation of the substrate in the active site of the catalyst, providing a qualitative understanding of the factors that control stereoselectivity. researchgate.netrsc.org By analyzing the docked structures, it is possible to identify key interactions, such as hydrogen bonds and steric clashes, that are responsible for chiral recognition. rsc.org Molecular dynamics simulations can further be used to study the stability and flexibility of these catalyst-substrate complexes over time. tandfonline.comnih.gov In some cases, a "reverse-docking" approach has been employed, where a cationic catalyst is docked to a rigid anionic transition state model, providing a simplified yet insightful model for enantioselective catalysis. researchgate.net
Table 2: Computational Methodologies in this compound Catalysis
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction pathway analysis, transition state characterization, calculation of activation energies. chemrxiv.orgub.edursc.org | Prediction of stereochemical outcomes, validation of reaction mechanisms, understanding iminium ion stability. chemrxiv.orgub.edu |
| Molecular Modeling | 3D visualization of catalyst-substrate complexes, analysis of intermolecular interactions. rsc.orgacs.orgnih.gov | Identification of key structural features for stereocontrol. rsc.org |
| Docking Simulations | Prediction of preferred binding modes of substrates, qualitative assessment of stereoselectivity. researchgate.nettandfonline.comnih.gov | Understanding of catalyst-substrate recognition and the role of specific interactions. researchgate.netrsc.org |
| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of catalyst-substrate complexes over time. tandfonline.comnih.gov | Assessment of the flexibility of the catalytic system and the persistence of key interactions. tandfonline.com |
Computational Approaches for Atomic Partial Charge Determination
Density Functional Theory (DFT) is a common method of choice for computational studies in organocatalysis. nih.gov Within the framework of DFT and other quantum chemical calculations, several schemes have been developed to partition the total electron density among the constituent atoms, thereby assigning partial charges. These methods can be broadly categorized, and their selection often depends on the desired balance between computational cost and accuracy. pku.edu.cnnih.gov
Commonly employed methods include:
Mulliken Population Analysis: One of the earliest methods, it partitions the electron population based on the contribution of atomic orbitals to the molecular orbitals. pku.edu.cn
Natural Population Analysis (NPA): This method uses the concept of Natural Bond Orbitals (NBO) to assign charges, which is often considered an improvement over Mulliken analysis for providing a more chemically intuitive picture. pku.edu.cnresearchgate.net
Electrostatic Potential (ESP) Fitting Methods: These methods, such as Merz-Kollmann (MK) and ChelpG, derive atomic charges by fitting them to reproduce the molecular electrostatic potential calculated from the quantum mechanical wavefunction. pku.edu.cnacs.org The ESP approach is considered well-suited for understanding potential electrostatic interactions between molecules. researchgate.net
Hirshfeld Population Analysis: This method partitions the electron density at each point in space between the surrounding atoms based on the electron density of the isolated atoms. pku.edu.cnacs.org The related Charge Model 5 (CM5) is an evolution of this approach. acs.org
Electronegativity Equalization Method (EEM) and Charge Equilibration (QEq): These are empirical methods based on the principle that electronegativity equalizes across atoms in a molecule. pku.edu.cnmuni.cz They offer rapid charge calculations, making them suitable for large systems. nih.gov Extensions like EQeq and EQeq+C have been developed to improve upon the original formulations. muni.cz
The choice of method can significantly influence the resulting charge distribution. For instance, studies comparing different charge schemes have found that methods like Hirshfeld and MBS (minimal basis set) can provide good correlation with experimental properties. acs.org For highly polar systems like nucleic acid bases, which share structural motifs with heterocyclic catalysts, specific charge calculation schemes are crucial for accurately modeling interaction energies. nih.gov The web-based tool, Atomic Charge Calculator II, implements many of these empirical methods, providing a practical resource for researchers. nih.govmuni.cz
| Method | Underlying Principle | Key Characteristics |
|---|---|---|
| Mulliken Population Analysis | Partitions electron population based on atomic orbital contributions to molecular orbitals. pku.edu.cn | One of the earliest methods; can be highly dependent on the basis set used. |
| Natural Population Analysis (NPA) | Assigns charges based on the occupancy of Natural Bond Orbitals (NBOs). researchgate.net | Often provides more chemically intuitive and stable results than Mulliken analysis. researchgate.net |
| Electrostatic Potential (ESP) Fitting (e.g., MK, ChelpG) | Fits atomic charges to reproduce the quantum mechanically calculated molecular electrostatic potential. pku.edu.cnacs.org | Good for modeling intermolecular electrostatic interactions. researchgate.net |
| Hirshfeld Method | Partitions electron density based on the pro-molecular density of isolated atoms. pku.edu.cnacs.org | Provides charges that correlate well with certain experimental properties. acs.org |
| Charge Equilibration (QEq) / Electronegativity Equalization Method (EEM) | Based on the principle of electronegativity equalization across atoms in a molecule. pku.edu.cnmuni.cz | Fast, empirical methods suitable for large molecular systems. nih.gov |
Influence of Catalyst Structural Modifications on Performance
The catalytic activity and stereoselectivity of this compound-derived catalysts are highly sensitive to structural modifications. Alterations to the substituents on the core structure or changes to the heterocyclic ring itself can lead to significant variations in performance by modulating the steric and electronic environment of the catalytic center.
Impact of Heterocyclic Ring Size Variations
Altering the size of the heterocyclic ring, for instance, by comparing the five-membered pyrrolidine ring to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) ring, leads to significant changes in the catalyst's conformational preferences and, consequently, its catalytic performance. nih.gov
Computational and experimental studies have shown that changing the ring size from the five-membered prolyl ring results in remarkable changes in the backbone and ring structure. nih.gov Specifically, key parameters like the C'-N imide bond length and the bond angles around the N-C(alpha) bond are affected. The four-membered azetidine ring is less puckered, while the six-membered piperidine ring preferentially adopts a chair conformation. nih.gov These structural differences directly impact the catalyst's stereoselectivity. mdpi.com
In a study involving half-sandwich complexes, diamine ligands featuring six- and seven-membered azacycles resulted in total stereoselectivity during coordination. In contrast, the analogous five-membered ring derivative (related to the pyrrolidine structure) proved to be poorly selective. mdpi.com This highlights that even a subtle change in the ring scaffold can dramatically alter the diastereoselective coordination and the ultimate outcome of the asymmetric transformation. Conformational studies on proline analogues have shown that as the ring size changes from azetidine (four-membered) to proline (five-membered) to piperidine (six-membered), the tendency of substituents to adopt an axial orientation becomes stronger, which helps to reduce steric hindrance. nih.gov
| Ring System | Ring Size | Key Structural Features | Impact on Catalysis/Coordination | Reference |
|---|---|---|---|---|
| Azetidine-2-carboxylic acid | 4-membered | Less puckered ring structure; different C'-N bond length and N-Cα bond angles compared to proline. | Lower rotational barriers for the imide bond compared to proline. | nih.gov |
| Pyrrolidine-2-methanol (Proline-derived) | 5-membered | Envelope or twisted conformations are typical. | Poorly selective in certain diastereoselective coordination reactions compared to larger rings. | mdpi.com |
| Piperidine-2-carboxylic acid | 6-membered | Prefers a chair conformation; stronger tendency for axial substituent orientation. | Can lead to total stereoselectivity in coordination where the 5-membered analogue fails. | nih.govmdpi.com |
Pyrrolidin 2 Ylmethanol in the Synthesis of Structurally Complex Compounds and Functional Materials
Precursors for Pyrrolidine-Containing Pharmaceutical Agents
The pyrrolidine (B122466) moiety is a common feature in numerous pharmacologically active compounds. Pyrrolidin-2-ylmethanol (B129387), particularly its enantiopure forms like (S)-prolinol, is a key starting material for the synthesis of several drugs. nih.gov The primary method for its preparation involves the reduction of proline. nih.govmdpi.com
Avanafil: This phosphodiesterase-5 (PDE5) inhibitor, used for treating erectile dysfunction, is synthesized using (S)-pyrrolidin-2-ylmethanol. nih.govmdpi.com The synthesis involves the condensation of a carboxylic acid derivative with (S)-pyrrolidin-2-ylmethanol (also known as (S)-prolinol). nih.govmdpi.com A key step in one synthetic route is the reaction of an oxidized pyrimidine (B1678525) derivative with (S)-pyrrolidin-2-ylmethanol in the presence of triethylamine.
Elbasvir: Used in the treatment of Hepatitis C, the synthesis of Elbasvir involves a precursor derived from (S)-pyrrolidin-2-ylmethanol. nih.gov Specifically, (S)-prolinol is oxidized using the Dess–Martin periodinane, and the resulting aldehyde undergoes condensation with glyoxal (B1671930) and ammonia (B1221849) to form an imidazole-containing pyrrolidine derivative, a key intermediate for Elbasvir. nih.gov
Raclopride: A selective D2 dopamine (B1211576) receptor antagonist, Raclopride is synthesized using a derivative of this compound. The synthesis involves (S)-(1-ethylpyrrolidin-2-yl)methanamine, which is formed from the corresponding this compound derivative. mdpi.com This amine is reacted with a substituted 2,6-dimethoxybenzoic acid derivative to ultimately yield Raclopride. mdpi.com
Pasireotide: This synthetic cyclic hexapeptide, an analog of somatostatin, is used in the treatment of Cushing's disease. nih.govmdpi.com The synthesis of a precursor for Pasireotide involves reacting a specific pyrrolidine derivative with Boc-diaminoethane, showcasing the role of the pyrrolidine scaffold in constructing complex peptide-based pharmaceuticals. nih.govmdpi.com
| Pharmaceutical Agent | Therapeutic Class | Role of this compound |
| Avanafil | PDE5 Inhibitor | Key chiral building block ((S)-prolinol) for condensation. nih.govmdpi.com |
| Elbasvir | NS5A Inhibitor (Hepatitis C) | Starting material ((S)-prolinol) for a key imidazole (B134444) intermediate. nih.gov |
| Raclopride | D2 Dopamine Receptor Antagonist | Precursor to the (S)-(1-ethylpyrrolidin-2-yl)methanamine side chain. mdpi.com |
| Pasireotide | Somatostatin Analog | Forms the core pyrrolidine structure in a synthetic precursor. nih.govmdpi.com |
Intermediates for Agrochemical Development
The unique structural and chemical properties of this compound and its derivatives make them valuable intermediates in the synthesis of novel agrochemicals. evitachem.comatomfair.com Their chirality and reactivity can be harnessed to develop new pesticides with potentially enhanced efficacy and specific modes of action.
Research indicates that derivatives of this compound serve as building blocks for various classes of agrochemicals:
Insecticides: Pyridine-based derivatives have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii. nih.gov Similarly, novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have shown high efficacy against Mythimna separata. mdpi.com
Fungicides: Pyrrolidine-containing compounds, such as certain pyrimidine derivatives, have demonstrated high efficacy as fungicides. Additionally, derivatives of 1,2,4-triazole-3-thione, which can be synthesized using heterocyclic building blocks, are noted for their potential as fungicides against phytopathogens. preprints.org
Herbicides: Certain 6-aryl-4-aminopicolinates and their derivatives, which can be synthesized from heterocyclic precursors, have been identified as potent herbicides with a broad spectrum of weed control. googleapis.com
The development of agrochemicals from these intermediates often focuses on creating compounds with high target specificity, which can lead to lower application rates and improved environmental profiles.
| Agrochemical Type | This compound Application | Example Compound Class/Target |
| Insecticide | Chiral building block for synthesis. evitachem.com | 2-Phenylpyridine derivatives for Mythimna separata. mdpi.com |
| Fungicide | Intermediate for heterocyclic synthesis. | Pyrimidine derivatives, 1,2,4-triazole-3-thiones. preprints.org |
| Herbicide | Precursor for active ingredients. | 6-Aryl-4-aminopicolinates. googleapis.com |
Synthesis of Optically Active Polymeric Materials
The chiral nature of this compound makes it an excellent monomer or catalytic auxiliary for the synthesis of optically active polymers. These polymers often exhibit unique properties, such as helical conformations, which are of interest for applications in chiral separation, catalysis, and advanced materials science.
A notable example is the synthesis of poly((S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate). This optically active polymer is created through the anionic polymerization of its corresponding monomer, which is a derivative of this compound. evitachem.com Research has shown that this polymer adopts a helical conformation with a single screw-sense, a direct consequence of the chiral pyrrolidine moiety. evitachem.com Such polymers can exhibit interesting chiroptical properties, including reversible helix-helix transitions in solution, which can be triggered by external stimuli like the addition of an acid. evitachem.com
Development of this compound-Derived Coordination Complexes
This compound derivatives are highly effective chiral ligands for the synthesis of coordination complexes, particularly pincer-metal complexes. These complexes, where a central metal atom is held in a tridentate ligand, are widely used as catalysts in asymmetric synthesis.
For instance, (S)-diphenyl(pyrrolidin-2-yl)methanol is a key starting material for creating P-stereogenic pincer complexes. unimi.it In a one-pot, four-component reaction, the amino alcohol is first phosphonated with phosphorus trichloride (B1173362) (PCl₃). unimi.it This intermediate then reacts in situ with a backbone molecule like resorcinol, followed by the addition of a metal salt such as palladium(II) chloride (PdCl₂) or nickel(II) chloride (NiCl₂). This process, which involves C-H bond activation, yields symmetrical P-stereogenic PCP pincer complexes. By using different backbone structures, unsymmetrical PCN pincer complexes can also be synthesized. These chiral pincer-metal complexes have shown catalytic activity in asymmetric reactions, including allylation.
| Complex Type | Metal Center | Ligand Derived From | Synthetic Feature |
| PCP Pincer Complex | Palladium (Pd) | (S)-diphenyl(pyrrolidin-2-yl)methanol | Symmetrical, formed via C-H activation. |
| PCN Pincer Complex | Palladium (Pd) | (S)-diphenyl(pyrrolidin-2-yl)methanol | Unsymmetrical, using a chiral imidazoline (B1206853) backbone. |
| PCN Pincer Complex | Nickel (Ni) | (S)-diphenyl(pyrrolidin-2-yl)methanol | Unsymmetrical, formed via C-H activation. unimi.it |
Future Research Directions and Perspectives
Design and Synthesis of Novel Pyrrolidin-2-ylmethanol (B129387) Derived Catalysts
The development of new catalysts derived from this compound is a vibrant area of research, aimed at enhancing reactivity and enantioselectivity in a wider range of chemical transformations. A key strategy involves the modification of the diarylmethyl group, as the steric and electronic properties of these substituents have a profound impact on the catalyst's performance. For instance, the introduction of bulky or electron-donating/withdrawing groups can fine-tune the catalyst's microenvironment, leading to improved outcomes in specific reactions. csic.es
Researchers are also exploring the incorporation of this compound into more complex molecular architectures. This includes the synthesis of bifunctional catalysts that combine the this compound motif with other catalytic units, such as thioureas or squaramides, to enable cooperative catalysis. scienceopen.com Additionally, the development of catalysts with modified pyrrolidine (B122466) rings, such as those with different ring sizes, is being investigated to understand the impact of the catalyst's backbone on its catalytic activity. csic.es The synthesis of novel P-stereogenic pincer-iridium complexes incorporating the this compound scaffold represents another promising direction, with potential applications in asymmetric hydrogenation reactions. rsc.org
| Catalyst Type | Key Design Feature | Potential Application |
| Diarylprolinol Derivatives | Steric and electronic modification of the diaryl group. csic.es | Asymmetric epoxidation, aldol (B89426) reactions. csic.esnih.gov |
| Bifunctional Catalysts | Combination with other catalytic moieties (e.g., thiourea). scienceopen.com | Cooperative asymmetric catalysis. scienceopen.com |
| Modified Ring Systems | Alteration of the pyrrolidine ring size. csic.es | Probing the influence of catalyst backbone on reactivity. csic.es |
| Pincer Complexes | Incorporation into P-stereogenic pincer-iridium complexes. rsc.org | Asymmetric hydrogenation of ketones and olefins. rsc.org |
Advancements in Sustainable and Environmentally Benign Synthesis Approaches
In line with the principles of green chemistry, a significant focus of future research is the development of more sustainable methods for the synthesis of this compound and its derivatives. scienceopen.com This includes the exploration of biocatalytic routes, which can offer high enantioselectivity under mild reaction conditions, reducing the need for harsh reagents and solvents. nih.gov The use of renewable starting materials and the development of catalytic processes that minimize waste generation are also key objectives.
Expanding the Scope of this compound in Emerging Asymmetric Transformations
While this compound and its derivatives have been successfully applied in a variety of asymmetric reactions, there is still considerable scope for expanding their utility in new and challenging transformations. scienceopen.com Future research will likely focus on their application in areas such as C-H functionalization, photoredox catalysis, and the synthesis of complex natural products and pharmaceuticals. mdpi.comnih.gov
The development of novel activation modes for substrates using this compound-based catalysts is a key area of interest. This could involve the design of catalysts that can promote previously inaccessible reaction pathways or enable the use of new classes of substrates. rsc.org For example, recent studies have shown the potential of these catalysts in asymmetric [3+2] cycloaddition reactions and in the synthesis of chiral 1,3-diols. rsc.orgacs.org The exploration of their use in multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials, is also a promising avenue for future research.
In-Depth Spectroscopic and Computational Characterization of Reactive Intermediates for Enhanced Mechanistic Understanding
A deeper understanding of the reaction mechanisms underlying this compound-catalyzed transformations is crucial for the rational design of more efficient catalysts. researchgate.netresearchgate.net Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate the structure and energetics of key reactive intermediates and transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
